molecular formula C9H17NO B13653221 7-Methyl-8-oxa-2-azaspiro[4.5]decane

7-Methyl-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B13653221
M. Wt: 155.24 g/mol
InChI Key: LCIIDVSDVUVNDF-UHFFFAOYSA-N
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Description

7-Methyl-8-oxa-2-azaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-8-oxa-2-azaspiro[4.5]decane typically involves the use of commercially available reagents. One convenient method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of a base, such as sodium hydroxide, and an organic solvent, such as tetrahydrofuran. The reaction mixture is then subjected to heating and stirring to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

7-Methyl-8-oxa-2-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action of 7-Methyl-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s spiro structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-8-oxa-2-azaspiro[4.5]decane is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spiro compounds and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

7-methyl-8-oxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C9H17NO/c1-8-6-9(3-5-11-8)2-4-10-7-9/h8,10H,2-7H2,1H3

InChI Key

LCIIDVSDVUVNDF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCNC2)CCO1

Origin of Product

United States

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